Hydrogen Bond Donor Count: Tertiary Amine (1 HBD) vs. Secondary Amine Comparator (2 HBD)
The target compound [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid (CAS 876710-43-9) possesses 1 hydrogen bond donor (HBD) due to N-methylation of the glycine amino nitrogen, whereas the direct secondary amine analog, (1-methyl-piperidin-4-ylamino)-acetic acid (CAS 856437-58-6), possesses 2 HBDs . Reducing HBD count from 2 to 1 is consistent with the widely accepted 'rule of thumb' that oral bioavailability decreases when the sum of HBDs exceeds 5, and that each HBD contributes to desolvation energy penalties during passive membrane permeation [1]. This difference is particularly relevant for CNS-targeted programs where minimizing HBD count is a known design principle for improving brain penetration [1].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | (1-Methyl-piperidin-4-ylamino)-acetic acid (CAS 856437-58-6): 2 HBD |
| Quantified Difference | Target has 1 fewer HBD (50% reduction vs. comparator) |
| Conditions | Computed property from SMILES structure (Chemscene and Leyan databases) |
Why This Matters
Lower HBD count is associated with improved passive membrane permeability and potential CNS exposure, making the tertiary amine scaffold preferable for programs requiring cellular or blood-brain barrier penetration.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
